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molecular formula C11H13ClN2O2 B8624463 1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine

1-[(2-chloro-4-nitrophenyl)methyl]pyrrolidine

Cat. No. B8624463
M. Wt: 240.68 g/mol
InChI Key: WVJSTKTTZDBMDR-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

A suspension of 1.00 g (4.155 mmol) 1-(2-chloro-4-nitro-benzyl)-pyrrolidine (140a) and 100 mg Raney nickel in 30 mL MeOH were hydrogenated at RT and 10 psi. The catalyst was filtered off and the filtrate evaporated down i. vac.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([N+:14]([O-])=O)[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]1[CH2:9][CH2:8][CH2:7][CH2:6]1>[Ni].CO>[Cl:1][C:2]1[CH:13]=[C:12]([NH2:14])[CH:11]=[CH:10][C:3]=1[CH2:4][N:5]1[CH2:6][CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(CN2CCCC2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down i

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1CN1CCCC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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